molecular formula C12H15N5O2 B6612151 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine CAS No. 62195-00-0

2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine

Cat. No. B6612151
CAS RN: 62195-00-0
M. Wt: 261.28 g/mol
InChI Key: YQLJCOZDGKWKSW-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine, commonly referred to as 2-MNP, is a synthetic compound that has been used for a variety of scientific research applications. It has been used as a fluorescent probe for the detection of various metabolites and as a ligand for the study of metal-ion binding. In addition, 2-MNP has been used in the study of enzyme kinetics and as a substrate for enzymatic reactions. 2-MNP is a valuable tool for scientists due to its unique properties, which include its ability to interact with a wide range of molecules, its high fluorescence quantum yield, and its low toxicity.

Scientific Research Applications

2-MNP has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of various metabolites, such as glucose, lactate, and pyruvate. In addition, 2-MNP has been used as a ligand for the study of metal-ion binding. It has also been used in the study of enzyme kinetics and as a substrate for enzymatic reactions.

Mechanism of Action

2-MNP is a fluorescent compound that binds to a wide range of molecules. When bound to a molecule, 2-MNP emits light at a specific wavelength, which can be used to detect and measure the concentration of the molecule. In addition, 2-MNP can interact with metal ions, which can be used to study metal-ion binding.
Biochemical and Physiological Effects
2-MNP has been found to be non-toxic and non-mutagenic, making it a safe and effective tool for scientific research. In addition, 2-MNP has been found to be non-carcinogenic and non-allergenic.

Advantages and Limitations for Lab Experiments

2-MNP has several advantages that make it a useful tool for scientific research. It has a high fluorescence quantum yield, which allows it to detect a wide range of molecules. In addition, it is non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, 2-MNP is not suitable for use in vivo, as it can be toxic if ingested or absorbed through the skin.

Future Directions

There are several potential future directions for the use of 2-MNP in scientific research. It could be used to study the effects of metal ions on enzyme activity, or it could be used as a fluorescent probe for the detection of other metabolites. In addition, 2-MNP could be used to study the binding of small molecules to proteins or other macromolecules. Finally, 2-MNP could be used as a substrate for enzymatic reactions, or it could be used to study the effects of drugs or other compounds on enzyme activity.

Synthesis Methods

2-MNP is synthesized through a multi-step process. The first step involves the reaction of 4-methylpiperazine with 3-nitroimidazole to form the intermediate compound 2-amino-3-nitroimidazo[1,2-a]pyridine. This intermediate compound is then reacted with p-chlorobenzaldehyde to form 2-MNP.

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-14-6-8-15(9-7-14)11-12(17(18)19)16-5-3-2-4-10(16)13-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLJCOZDGKWKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N3C=CC=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592533
Record name 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62195-00-0
Record name 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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